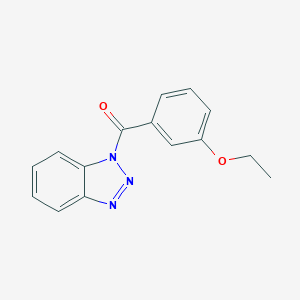![molecular formula C22H26N2O4 B250083 2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)
2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as IPA-3 and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
IPA-3 has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and cell signaling. In cancer research, IPA-3 has been shown to inhibit the activity of the Rho GTPase family of proteins, which are involved in cancer cell migration and invasion. In neurobiology, IPA-3 has been found to block the activity of the protein kinase Pak1, which is involved in neuronal development and synaptic plasticity. In cell signaling, IPA-3 has been shown to inhibit the activity of the protein kinase Akt, which is involved in a variety of cellular processes including cell survival, proliferation, and metabolism.
Mechanism of Action
The mechanism of action of IPA-3 involves its inhibition of specific protein kinases, including Pak1 and Akt. By inhibiting these kinases, IPA-3 disrupts the signaling pathways that regulate cellular processes such as cell migration, invasion, and survival. IPA-3 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on specific signaling pathways, IPA-3 has been found to have a variety of biochemical and physiological effects. For example, IPA-3 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. IPA-3 has also been found to reduce the size of tumors in mouse models of cancer. In neurobiology, IPA-3 has been shown to improve cognitive function and reduce the symptoms of Alzheimer's disease in mouse models.
Advantages and Limitations for Lab Experiments
One advantage of IPA-3 is its specificity for certain protein kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation of IPA-3 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, IPA-3 has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Future Directions
There are several potential future directions for research on IPA-3. One area of interest is the development of more effective synthesis methods that could increase the yield and purity of IPA-3. Another area of interest is the investigation of IPA-3's effects on other protein kinases and signaling pathways, which could provide insight into its potential applications in other areas of scientific research. Additionally, further studies on IPA-3's safety and efficacy in humans could pave the way for its use as a therapeutic agent in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of IPA-3 involves several steps, starting with the reaction of 2-isopropylphenol with phosgene to form 2-isopropylphenyl chloroformate. This intermediate is then reacted with N-(4-morpholinyl)aniline to form 2-(2-isopropylphenoxy)-N-(4-morpholinyl)aniline. Finally, this compound is reacted with acetic anhydride to form IPA-3. The overall yield of this synthesis method is around 35%.
properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]-2-(2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H26N2O4/c1-16(2)17-7-4-6-10-20(17)28-15-21(25)23-19-9-5-3-8-18(19)22(26)24-11-13-27-14-12-24/h3-10,16H,11-15H2,1-2H3,(H,23,25) |
InChI Key |
OHKMGDYFSWNMIU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-methylphenoxy)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B250003.png)
![N-(4-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250004.png)

![N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250007.png)

![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B250011.png)
![5-{2-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250012.png)



![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)


